![molecular formula C19H19N3O2 B5528964 N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide](/img/structure/B5528964.png)
N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide, commonly known as HQPA, is a compound that has gained significant attention in the field of medicinal chemistry. HQPA is a small molecule that has been synthesized and studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of HQPA is not fully understood. It is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. HQPA has also been shown to inhibit the activity of certain proteins involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
HQPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. HQPA has also been shown to inhibit the growth of tumors by inhibiting the activity of certain proteins involved in tumor growth. Additionally, HQPA has been shown to inhibit the activity of certain proteins involved in the development of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
HQPA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. HQPA is also stable under various conditions, making it suitable for use in different experimental settings. However, HQPA has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, HQPA has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several future directions for the study of HQPA. One potential direction is the further study of its potential therapeutic applications in various diseases. HQPA has shown promise as a potential treatment for Alzheimer's disease, Parkinson's disease, and cancer, and further studies could help determine its efficacy in these diseases. Another potential direction is the development of more efficient synthesis methods for HQPA. The current synthesis method is complex and requires expertise in organic chemistry, and the development of more efficient methods could make HQPA more accessible for research. Lastly, the study of HQPA in animal models could provide valuable insights into its potential therapeutic applications and mechanisms of action.
合成方法
HQPA can be synthesized through a multi-step process involving the reaction of 4-hydroxy-2-quinolinecarboxaldehyde with L-phenylalanine methyl ester hydrochloride. The reaction produces the intermediate product, which is then purified and subjected to further reactions to obtain HQPA. The synthesis of HQPA is a complex process that requires expertise in organic chemistry.
科学研究应用
HQPA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. HQPA has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and cancer. It has also been studied for its potential use as an antimicrobial agent against various bacterial and fungal infections.
属性
IUPAC Name |
(2S)-2-[(4-oxo-1H-quinolin-2-yl)methylamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c20-19(24)17(10-13-6-2-1-3-7-13)21-12-14-11-18(23)15-8-4-5-9-16(15)22-14/h1-9,11,17,21H,10,12H2,(H2,20,24)(H,22,23)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEHSNXDXDRMHD-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NCC2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NCC2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

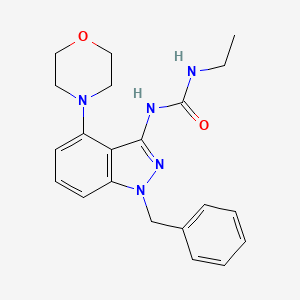
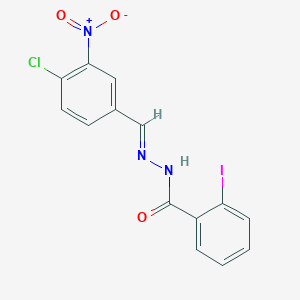
![(4aS*,7aR*)-1-isonicotinoyl-4-[(5-methyl-2-furyl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5528906.png)

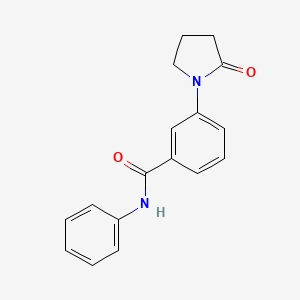
![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5528929.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B5528930.png)
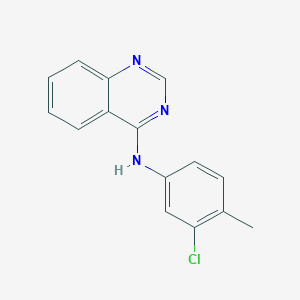
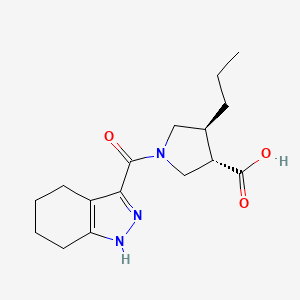
![3-(4-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5528945.png)

![3-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5528974.png)
![2-allyl-9-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528978.png)
![N,N-dimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5528983.png)